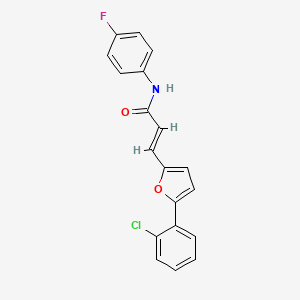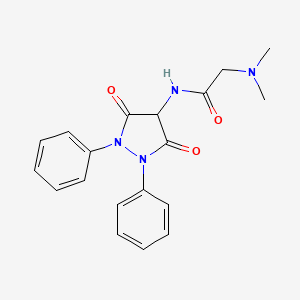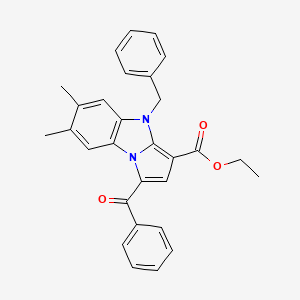
3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)-2-propenamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-fluorphenyl)-2-propenamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Weg umfasst die folgenden Schritte:
Bildung des Furylrings: Der Furylring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Chlorphenylgruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Furylring durch eine 2-Chlorphenylgruppe, häufig unter Verwendung einer Halogenierungsreaktion.
Bildung der Propenamid-Einheit: Der letzte Schritt beinhaltet die Bildung der Propenamidgruppe durch eine Amidkupplungsreaktion, typischerweise unter Verwendung von Reagenzien wie Carbodiimiden oder Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Schritte beinhalten, sind aber für die großtechnische Synthese optimiert. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-fluorphenyl)-2-propenamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Sulfonierung.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Nitrierung mit einem Gemisch aus Salpetersäure und Schwefelsäure.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Einführung von Nitro- oder Sulfonylgruppen an den aromatischen Ringen.
Wissenschaftliche Forschungsanwendungen
3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-fluorphenyl)-2-propenamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese für die Entwicklung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potentielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird als potentieller pharmazeutischer Wirkstoff aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird bei der Entwicklung von fortgeschrittenen Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-fluorphenyl)-2-propenamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-bromphenyl)-2-propenamid
- 3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-methylphenyl)-2-propenamid
Einzigartigkeit
3-(5-(2-Chlorphenyl)-2-furyl)-N-(4-fluorphenyl)-2-propenamid ist einzigartig aufgrund des Vorhandenseins sowohl einer Chlorphenyl- als auch einer Fluorphenylgruppe, die unterschiedliche elektronische und sterische Eigenschaften verleihen können.
Eigenschaften
CAS-Nummer |
853348-41-1 |
|---|---|
Molekularformel |
C19H13ClFNO2 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H13ClFNO2/c20-17-4-2-1-3-16(17)18-11-9-15(24-18)10-12-19(23)22-14-7-5-13(21)6-8-14/h1-12H,(H,22,23)/b12-10+ |
InChI-Schlüssel |
RBJSESNVJRKLPW-ZRDIBKRKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)
![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)

![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)

![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

